molecular formula C23H25ClNO2P B14528578 Triphenyl{[(propoxycarbonyl)amino]methyl}phosphanium chloride CAS No. 62779-19-5

Triphenyl{[(propoxycarbonyl)amino]methyl}phosphanium chloride

Cat. No.: B14528578
CAS No.: 62779-19-5
M. Wt: 413.9 g/mol
InChI Key: BMBUJMOQLYWATR-UHFFFAOYSA-N
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Description

Triphenyl{[(propoxycarbonyl)amino]methyl}phosphanium chloride is a complex organophosphorus compound It is characterized by the presence of a triphenylphosphonium core, which is a common motif in organophosphorus chemistry

Properties

CAS No.

62779-19-5

Molecular Formula

C23H25ClNO2P

Molecular Weight

413.9 g/mol

IUPAC Name

triphenyl-[(propoxycarbonylamino)methyl]phosphanium;chloride

InChI

InChI=1S/C23H24NO2P.ClH/c1-2-18-26-23(25)24-19-27(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17H,2,18-19H2,1H3;1H

InChI Key

BMBUJMOQLYWATR-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triphenyl{[(propoxycarbonyl)amino]methyl}phosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method is the reaction of triphenylphosphine with propoxycarbonyl chloride in the presence of a base, followed by the addition of an amine to form the desired product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Triphenyl{[(propoxycarbonyl)amino]methyl}phosphanium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium salts .

Scientific Research Applications

Chemistry

In chemistry, Triphenyl{[(propoxycarbonyl)amino]methyl}phosphanium chloride is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of various organophosphorus compounds and is employed in catalytic processes .

Biology and Medicine

It is being investigated for its role in drug delivery systems and as a potential therapeutic agent .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science .

Mechanism of Action

The mechanism of action of Triphenyl{[(propoxycarbonyl)amino]methyl}phosphanium chloride involves its interaction with molecular targets through its phosphonium core. The compound can form stable complexes with various substrates, facilitating catalytic reactions. The molecular pathways involved include nucleophilic substitution and coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triphenyl{[(propoxycarbonyl)amino]methyl}phosphanium chloride is unique due to its multifunctional groups, which enhance its reactivity and versatility in various applications. The presence of the propoxycarbonyl and amino groups allows for additional interactions and modifications, making it more versatile compared to simpler phosphonium compounds .

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